molecular formula C15H18N2O2S B4702869 2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine

2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine

Cat. No. B4702869
M. Wt: 290.4 g/mol
InChI Key: FHJICGBWEPYHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine has been shown to have various biochemical and physiological effects in the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine in lab experiments is its ability to selectively target certain signaling pathways in the body. This makes it a promising candidate for drug development. However, one of the main limitations is the complex synthesis process, which requires expertise in synthetic organic chemistry.

Future Directions

There are several future directions for research on 2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine. One potential area of focus is the development of more efficient and cost-effective synthesis methods. Another area of research could be the investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential use in treating various diseases.
In conclusion, 2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its unique chemical structure and selective targeting of signaling pathways make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications in treating various diseases.

Scientific Research Applications

2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and anti-proliferative properties in various in vitro and in vivo studies. The compound has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-18-13-6-4-7-14(12-13)19-10-2-3-11-20-15-16-8-5-9-17-15/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJICGBWEPYHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.